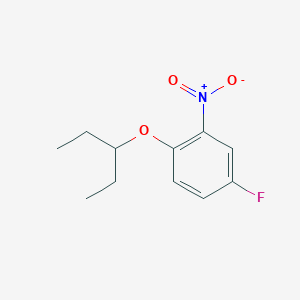

4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Nucleophilic Aromatic Substitution Reactions

Fluoro-nitrobenzene derivatives undergo nucleophilic aromatic substitution reactions, which are foundational for synthesizing various organic compounds. For example, "3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene" was prepared through different pathways and subjected to nucleophilic aromatic substitution with oxygen, sulfur, and nitrogen nucleophiles to afford novel (pentafluorosulfanyl)benzenes with a 3,5-disubstitution pattern (Ajenjo et al., 2016).

Synthesis of Antimicrobial Agents

Fluoro-nitrobenzene derivatives have been used in the synthesis of compounds with significant antimicrobial activity. For instance, "New (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones" carrying fluoro, bromo, methoxy, nitro, methyl, and chloro groups on the benzene ring were synthesized and showed potent antimicrobial activity against a range of bacteria and fungi (Liaras et al., 2011).

PET Imaging Applications

Fluoro-nitrobenzene derivatives have been explored for their potential in PET imaging. A study focused on the synthesis of a fluorine-18-labeled bexarotene analogue for PET imaging of retinoid X receptor, utilizing a compound synthesized from dimethyl-2-nitroterephthalate and 2,5-dimethyl-2,5-hexanediol (Wang et al., 2014).

Catalytic Activity in Organic Reactions

Compounds related to fluoro-nitrobenzene have shown catalytic activity in various organic reactions. "New copper(II) dimer with 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione" acts as a catalyst for the peroxidative oxidation of cyclohexane to cyclohexanol, cyclohexanone, and cyclohexyl hydroperoxide, showcasing the potential of fluoro-nitrobenzene derivatives in catalysis (Mahmudov et al., 2010).

Liquid Crystal Research

Fluorinated compounds, including fluoro-nitrobenzene derivatives, have been investigated for their phase transition behavior in liquid crystal research. A study on "Synthesis and characterisation of benzoxazole-based liquid crystals possessing 3,5-difluorophenyl unit" highlighted the impact of fluorination on the mesophase ranges and photoluminescence emission, suggesting the role of such compounds in the development of liquid crystal displays and photoluminescent materials (Hu et al., 2014).

Propiedades

IUPAC Name |

4-fluoro-2-nitro-1-pentan-3-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3/c1-3-9(4-2)16-11-6-5-8(12)7-10(11)13(14)15/h5-7,9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFZQPSLPLOWDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1=C(C=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2774259.png)

![2-(p-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2774260.png)

![N-(3,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2774265.png)

![5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2774279.png)